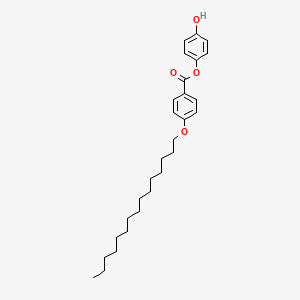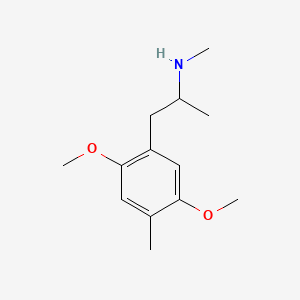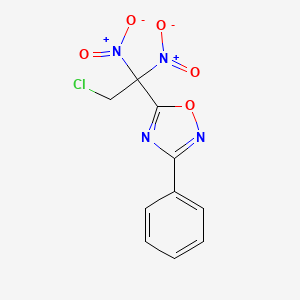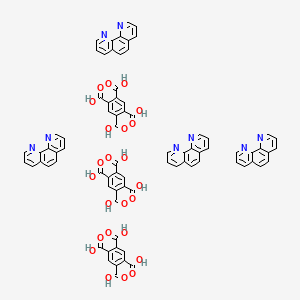
4-Hydroxyphenyl 4-(pentadecyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an ester formed from the reaction of 4-hydroxyphenol and 4-(pentadecyloxy)benzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl 4-(pentadecyloxy)benzoate typically involves the esterification of 4-hydroxyphenol with 4-(pentadecyloxy)benzoic acid. The reaction is usually carried out in the presence of an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction medium often includes an organic solvent like toluene or dichloromethane to facilitate the dispersion of reactants .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxyphenyl 4-(pentadecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester linkage can be reduced to yield the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction of the ester linkage produces alcohols .
Wissenschaftliche Forschungsanwendungen
4-Hydroxyphenyl 4-(pentadecyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of liquid crystal polymers and other advanced materials.
Biology: The compound’s structural properties make it useful in studying membrane interactions and protein-lipid interactions.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of 4-Hydroxyphenyl 4-(pentadecyloxy)benzoate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can form hydrogen bonds with various biomolecules, while the long alkyl chain provides hydrophobic interactions that stabilize these complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxyphenyl benzoate
- 4-Hydroxyphenyl 4-(decyloxy)benzoate
- 4-Hydroxyphenyl 4-(dodecyloxy)benzoate
Uniqueness
4-Hydroxyphenyl 4-(pentadecyloxy)benzoate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes and hydrophobic surfaces. This makes it particularly valuable in the development of liquid crystal polymers and other advanced materials .
Eigenschaften
CAS-Nummer |
918626-37-6 |
|---|---|
Molekularformel |
C28H40O4 |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
(4-hydroxyphenyl) 4-pentadecoxybenzoate |
InChI |
InChI=1S/C28H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-31-26-19-15-24(16-20-26)28(30)32-27-21-17-25(29)18-22-27/h15-22,29H,2-14,23H2,1H3 |
InChI-Schlüssel |
YXEDWAVRDBEVRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)

![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)

![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)


![methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate](/img/structure/B14179937.png)
![2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B14179959.png)

![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)

